molecular formula C25H24N4OS2 B433360 2-{[6-(adamantan-1-yl)-3-cyanopyridin-2-yl]sulfanyl}-N-(1,3-benzothiazol-2-yl)acetamide CAS No. 313379-93-0

2-{[6-(adamantan-1-yl)-3-cyanopyridin-2-yl]sulfanyl}-N-(1,3-benzothiazol-2-yl)acetamide

Cat. No.: B433360
CAS No.: 313379-93-0
M. Wt: 460.6g/mol
InChI Key: FQLHKSDBAIXWFG-UHFFFAOYSA-N
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Description

2-{[6-(adamantan-1-yl)-3-cyanopyridin-2-yl]sulfanyl}-N-(1,3-benzothiazol-2-yl)acetamide is a complex organic compound that features a unique combination of adamantane, pyridine, and benzothiazole moieties. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[6-(adamantan-1-yl)-3-cyanopyridin-2-yl]sulfanyl}-N-(1,3-benzothiazol-2-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Adamantane Derivative: The adamantane moiety is introduced through a Friedel-Crafts alkylation reaction.

    Synthesis of the Pyridine Derivative: The pyridine ring is constructed via a condensation reaction involving suitable nitriles and aldehydes.

    Thioether Formation: The sulfanyl linkage is formed by reacting the pyridine derivative with a thiol compound.

    Acetamide Formation: The final step involves the coupling of the thioether with a benzothiazole derivative under amide bond-forming conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-{[6-(adamantan-1-yl)-3-cyanopyridin-2-yl]sulfanyl}-N-(1,3-benzothiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to primary amines.

    Substitution: The adamantane and pyridine rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-{[6-(adamantan-1-yl)-3-cyanopyridin-2-yl]sulfanyl}-N-(1,3-benzothiazol-2-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including antiviral and anticancer activities.

    Industry: Utilized in the development of advanced materials with unique electronic and structural properties.

Mechanism of Action

The mechanism of action of 2-{[6-(adamantan-1-yl)-3-cyanopyridin-2-yl]sulfanyl}-N-(1,3-benzothiazol-2-yl)acetamide involves its interaction with specific molecular targets. The adamantane moiety is known for its ability to enhance membrane permeability, while the pyridine and benzothiazole rings can interact with various enzymes and receptors. This compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[6-(adamantan-1-yl)-3-cyanopyridin-2-yl]sulfanyl}-N-(1,3-benzothiazol-2-yl)acetamide is unique due to the presence of the adamantane moiety, which imparts enhanced stability and lipophilicity. This makes it particularly suitable for applications requiring high membrane permeability and stability under physiological conditions.

Properties

IUPAC Name

2-[6-(1-adamantyl)-3-cyanopyridin-2-yl]sulfanyl-N-(1,3-benzothiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4OS2/c26-13-18-5-6-21(25-10-15-7-16(11-25)9-17(8-15)12-25)28-23(18)31-14-22(30)29-24-27-19-3-1-2-4-20(19)32-24/h1-6,15-17H,7-12,14H2,(H,27,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQLHKSDBAIXWFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=NC(=C(C=C4)C#N)SCC(=O)NC5=NC6=CC=CC=C6S5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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